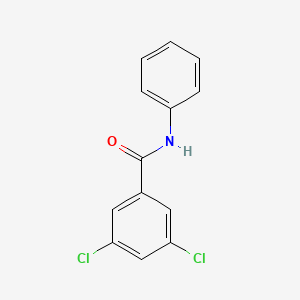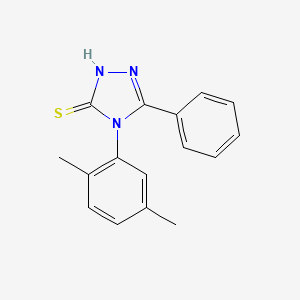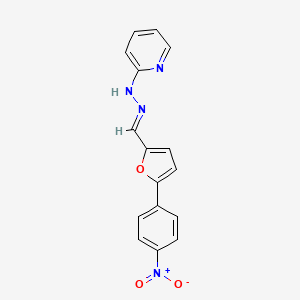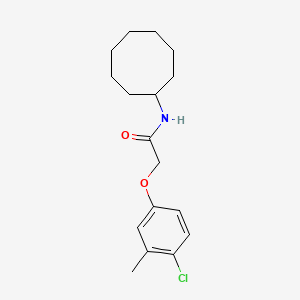
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various physiological processes. ABT-702 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is a molecule that plays a crucial role in various physiological processes, including the regulation of inflammation, cell proliferation, and neurotransmission. By inhibiting adenosine kinase, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide increases the levels of adenosine, which in turn, activates adenosine receptors and exerts its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT pathway. In inflammation, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide reduces the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In neurological disorders, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide improves cognitive function by reducing neuroinflammation and increasing the levels of adenosine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has several advantages for lab experiments. It is a selective inhibitor of adenosine kinase, which allows for the specific targeting of adenosine metabolism. It has also been extensively studied, and its mechanism of action is well understood. However, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide. In cancer, further studies are needed to determine its efficacy in combination with other chemotherapy agents. In inflammation, further studies are needed to determine its potential use in the treatment of autoimmune diseases. In neurological disorders, further studies are needed to determine its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Conclusion:
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide is a selective inhibitor of adenosine kinase that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has several advantages for lab experiments. Further studies are needed to determine its efficacy in various diseases and its potential use in combination with other therapies.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide involves several steps, starting with the reaction of 4-chloro-3-methylphenol with cyclooctylamine to form the corresponding amine. This amine is then acetylated with acetic anhydride to obtain the corresponding acetamide. Finally, the acetamide is reacted with phosphorus oxychloride to form 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In inflammation, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In neurological disorders, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-13-11-15(9-10-16(13)18)21-12-17(20)19-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLUDOGGUCXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5802643.png)
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
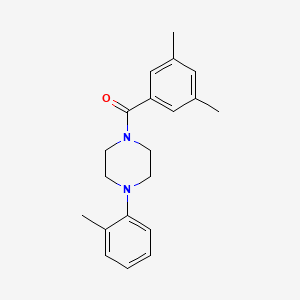
![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
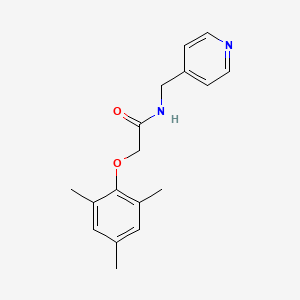
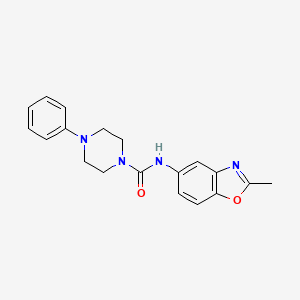
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
